Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate
Description
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate (CAS: 119750-09-3) is a hydrazonoacetate derivative with the molecular formula C₁₁H₁₂ClN₃O₅ and a molecular mass of 301.68 g/mol . This compound features a unique substitution pattern: a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 2-position on the phenyl ring. These substituents confer distinct electronic and steric properties, making it a critical intermediate in pharmaceutical synthesis, particularly for apixaban, an anticoagulant . Its synthesis involves coupling p-methoxyaniline diazonium salts with 2-chloroacetoacetate using phase transfer catalysts, which enhances yield (up to 45%) and purity .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling Reactions
The most widely reported method for synthesizing ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate involves diazotization of 4-methoxy-2-nitroaniline followed by coupling with ethyl 2-chloroacetoacetate. In a representative procedure, 4-methoxy-2-nitroaniline (1.0 equiv) is dissolved in hydrochloric acid (3.0 M) at 0–5°C, and sodium nitrite (1.1 equiv) is added dropwise to generate the diazonium salt. This intermediate is immediately reacted with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol at pH 4–5, yielding the hydrazone product after 6–8 hours at 25°C. The reaction’s success hinges on maintaining low temperatures during diazotization to prevent premature decomposition of the diazonium salt.
Key Parameters :
-
Temperature : 0–5°C (diazotization), 25°C (coupling)
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Solvent : Ethanol/water (3:1 v/v)
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Yield : 68–72% (crude), 60–65% (purified)
Alternative Hydrazine-Based Condensation
An alternative route employs pre-formed 4-methoxy-2-nitrophenylhydrazine, which is condensed with ethyl 2-chloroacetoacetate in acetic acid under reflux. This method avoids diazotization but requires anhydrous conditions to prevent hydrolysis of the chloroacetate moiety. The reaction typically achieves 75–80% yield after 4 hours, with purification via silica gel chromatography (hexane:ethyl acetate, 7:3).
Industrial-Scale Optimization
Solvent and Catalytic Systems
Industrial processes prioritize solvent recyclability and reaction efficiency. A patented method utilizes methylene chloride as the primary solvent due to its low polarity, which minimizes side reactions. Triethylamine (1.5 equiv) is added to scavenge HCl generated during condensation, enhancing reaction homogeneity. For example, a 10 kg batch of 4-methoxy-2-nitrophenylhydrazine reacts with ethyl 2-chloroacetoacetate in methylene chloride at 40°C for 3 hours, yielding 85% product after crystallization from isopropyl alcohol.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methylene chloride | 40 | 3 | 85 |
| Ethanol | 25 | 8 | 65 |
| Acetic acid | 100 | 4 | 78 |
Temperature and Stoichiometry
Excess ethyl 2-chloroacetoacetate (1.2–1.5 equiv) is critical to drive the reaction to completion, as unreacted hydrazine derivatives can form polymeric byproducts. Elevated temperatures (40–50°C) reduce reaction times but risk nitro group reduction. A balance is achieved by maintaining temperatures below 50°C and using inert atmospheres (N₂ or Ar).
Purification and Characterization
Crystallization Techniques
Crude product is typically purified via recrystallization from isopropyl alcohol or ethanol/water mixtures. Isopropyl alcohol affords needle-like crystals with >99% purity, as confirmed by HPLC. Slow cooling (0.5°C/min) ensures optimal crystal growth and minimal impurity incorporation.
Table 2: Recrystallization Solvent Comparison
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Isopropyl alcohol | 99.2 | Needles |
| Ethanol/water | 97.8 | Plates |
| Acetone | 95.5 | Irregular |
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 7.05 (d, 1H, ArH), 7.52 (s, 1H, ArH), 8.20 (d, 1H, ArH), 10.12 (s, 1H, NH).
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IR (KBr): 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl 2-chloroacetoacetate, followed by dehydration to form the hydrazone linkage. The electron-withdrawing nitro group stabilizes the intermediate through resonance, while the methoxy group enhances solubility via its electron-donating effect .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 60-80°C).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvent (e.g., ethanol), temperature (e.g., room temperature to 50°C).
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate.
Reduction: Formation of ethyl 2-chloro-2-[2-(4-methoxy-2-aminophenyl)hydrazono]acetate.
Oxidation: Formation of ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. The presence of the hydrazone functional group allows for further modifications that can lead to derivatives with enhanced pharmacological properties.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of hydrazones can exhibit significant anticancer activity. In a study focusing on similar hydrazone compounds, modifications to the aromatic substituents were shown to influence biological activity, suggesting that this compound could serve as a precursor for developing new anticancer agents .
Agrochemical Development
The compound's structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide. The nitrophenyl group is known to enhance biological activity against pests.
Case Study: Pesticidal Activity
A study exploring the efficacy of nitrophenyl hydrazones revealed that compounds with similar structures exhibited significant insecticidal properties. This compound could be evaluated for its effectiveness against specific agricultural pests, potentially leading to the development of safer and more effective agrochemicals .
Analytical Chemistry
This compound can be utilized as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Case Study: Metal Ion Detection
Research indicates that hydrazone derivatives can form stable complexes with transition metals, making them useful in spectrophotometric analysis. The application of this compound in environmental monitoring could provide a method for detecting heavy metals in soil and water samples .
The compound is classified as an irritant, and safety data sheets recommend avoiding inhalation and contact with skin and eyes. Proper personal protective equipment should be used when handling this chemical .
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate can be contextualized by comparing it to analogous hydrazonoacetate derivatives. Key differences lie in substituent positions, electronic effects, and applications.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitro and 4-methoxy groups in the target compound create a balance between electron-withdrawing (-NO₂) and electron-donating (-OCH₃) effects. In contrast, derivatives like Ethyl (2Z)-chloro[(4-nitrophenyl)hydrazono]acetate exhibit stronger electron-withdrawing character due to the para-nitro group, enhancing reactivity in electrophilic substitutions . Steric Hindrance: The 2-nitro group in the target compound introduces steric hindrance, which is absent in analogues like Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. This impacts crystal packing, as seen in hydrogen-bonded helical chains in derivatives with para-substituents .
Synthetic Methods: The target compound is synthesized using phase transfer catalysts to improve yield and purity , whereas analogues like Ethyl (2Z)-chloro[(4-nitrophenyl)hydrazono]acetate rely on diazonium salt coupling in ethanol without catalysts .
Biological and Chemical Applications: The target compound’s methoxy-nitro substitution is critical for apixaban’s anticoagulant activity . Chloro-substituted derivatives (e.g., CAS 112091-27-7) are used in radical reactions, leveraging the electron-withdrawing effects of -Cl and -NO₂ .
Crystallographic Data: Derivatives like Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate exhibit Z-configuration with dihedral angles <20° between aromatic subunits, influencing hydrogen bonding (N–H⋯O) and crystal stability . The target compound’s structure remains undetermined but likely shares similar packing motifs.
Table 2: Physical and Spectral Data
Biological Activity
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate, with the molecular formula C₁₁H₁₂ClN₃O₅ and a molecular weight of 301.68 g/mol, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C₁₁H₁₂ClN₃O₅
- Molecular Weight : 301.68 g/mol
- Melting Point : 130–132 °C
The compound features a chloro group, a methoxyphenyl group, and a hydrazono group, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Hydrogen Bonding : The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity.
- Reduction of Nitro Group : The nitro group may be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects .
- Substitution Reactions : The chloro group allows for nucleophilic substitution reactions, which can modify the compound's structure and enhance its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against colon carcinoma cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis
A comparison with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | Lacks nitro group | Lower reactivity |
| Ethyl 2-chloro-2-[2-(4-nitrophenyl)hydrazono]acetate | Lacks methoxy group | Different solubility |
| Ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate | Hydroxyl instead of methoxy | Altered chemical properties |
This table illustrates how variations in functional groups can affect both the chemical reactivity and the biological efficacy of these compounds.
Case Studies
- Study on Anticancer Activity : A study conducted on various derivatives of hydrazone compounds showed that those containing nitro and methoxy groups exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts lacking these groups .
- Antimicrobial Efficacy Assessment : In a series of experiments assessing antimicrobial activity, this compound was found to be effective against multiple bacterial strains, demonstrating potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step process:
Diazotization : React 4-methoxy-2-nitroaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
Condensation : Add ethyl 2-chloroacetoacetate to the diazonium salt solution under acidic conditions (pH 5–6, adjusted with sodium acetate). Maintain low temperatures (0–5°C) to suppress side reactions and improve yield (63–73%) .
- Optimization : Use methanol or ethanol as solvents to enhance solubility, and monitor pH rigorously to avoid premature decomposition of intermediates.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrazone formation (δ 8.5–9.5 ppm for N=CH protons) and ester groups (δ 4.1–4.3 ppm for CH₂CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.04 (calculated for C₁₁H₁₁ClN₃O₅) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. How do solvent choices impact the solubility and stability of this compound during storage?
- Methodological Answer :
- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water. Ethyl acetate or dichloromethane is preferred for recrystallization .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .
Advanced Research Questions
Q. What is the mechanistic role of the nitro and methoxy substituents in modulating reactivity and biological activity?
- Methodological Answer :
- Nitro Group (NO₂) : Acts as a strong electron-withdrawing group, enhancing electrophilicity at the hydrazone carbon and facilitating nucleophilic attack (e.g., in enzyme inhibition). Stabilizes intermediates in cyclization reactions .
- Methoxy Group (OCH₃) : Electron-donating effects increase aromatic ring electron density, improving π-π stacking interactions with biological targets (e.g., enzyme active sites) .
- Experimental Validation : Compare analogs (e.g., 4-methoxy vs. 4-chloro derivatives) via kinetic assays or X-ray crystallography to quantify substituent effects .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with pharmacological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps, revealing reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). Dock the minimized structure into the protein’s active site (PDB ID: 5KIR) and analyze binding affinities (ΔG) and hydrogen-bonding networks .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and –40°C.
- Isotopic Labeling : Synthesize deuterated analogs to trace fragmentation pathways in MS. For example, deuterate the hydrazone NH to distinguish between α- and β-cleavage .
Q. How can this compound be applied in developing analytical standards for pharmaceuticals like Apixaban?
- Methodological Answer :
- Impurity Profiling : Use the compound as a reference standard in HPLC-UV to quantify related substances in Apixaban batches. Validate methods per ICH Q2(R1) guidelines (linearity: R² > 0.999, LOD: 0.1 µg/mL) .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate degradation pathways and identify stability-indicating markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
